2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes under moderate to good yields . This method is advantageous due to its high atom economy and selectivity, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of renewable resources, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position, to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aryl sulfonyl hydrazides and arylsulfonyl chlorides are employed for sulfenylation and selenylation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as 3-ArS/ArSe derivatives, which exhibit diverse biological activities .
Scientific Research Applications
2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antitumor, anti-inflammatory, and antiviral activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: A closely related compound with similar biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring structure and exhibit comparable pharmacological properties.
Uniqueness
2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-ethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-2-8-7-10(13)12-6-4-3-5-9(12)11-8/h7H,2-6H2,1H3 |
InChI Key |
GJZPHVZBONDPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2CCCCC2=N1 |
Origin of Product |
United States |
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